molecular formula C15H10ClNO4 B14724638 2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid CAS No. 10465-92-6

2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

Cat. No.: B14724638
CAS No.: 10465-92-6
M. Wt: 303.69 g/mol
InChI Key: CGQQZAUXFVBRMF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by the addition of malonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
  • 2-(4-Methylphenyl)-3-(2-nitrophenyl)prop-2-enoic acid
  • 2-(4-Methoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid

Uniqueness

2-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

10465-92-6

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClNO4/c16-12-7-5-10(6-8-12)13(15(18)19)9-11-3-1-2-4-14(11)17(20)21/h1-9H,(H,18,19)

InChI Key

CGQQZAUXFVBRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C2=CC=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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